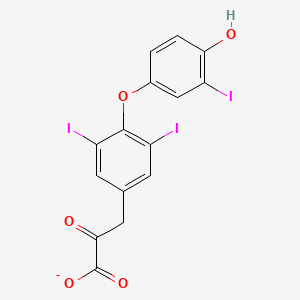
3,5,3'-Triiodothyropyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,3'-triiodothyropyruvate is conjugate base of 3,5,3'-triiodothyropyruvic acid. It is an organoiodine compound and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3,5,3'-triiodothyropyruvic acid.
Aplicaciones Científicas De Investigación
Triiodothyroacetic Acid and Thyroid Hormone Resistance
3,5,3'-Triiodothyroacetic acid (Triac) has shown potential in therapy for resistance to thyroid hormone. It has a higher affinity for the thyroid hormone receptor-beta 1 (TR beta 1) than T3. Triac and 3,5,3'-triiodothyropropionic acid (Triprop) exhibit differential effects on TR beta 1 and TR beta 1 mutants, suggesting potential as specific treatments for patients with thyroid hormone resistance. Transcriptional activation studies in COS-1 cells using rat malic enzyme-TRE fused to thymidine kinase (TK)-chloramphenicol acetyltransferase (CAT) demonstrated Triac's higher maximal activity and lower concentration for 50% induction than T3 for TR beta 1 wt (Takeda, Suzuki, Liu, & Degroot, 1995).
Metabolic Effects in Goldfish
Direct effects of 3,5,3'-Triiodothyronine (T3) on goldfish (Carassius auratus) metabolism were studied using isolated mitochondria from liver and red muscle. T3 significantly increased the oxidation rates of substrates involved in amino acid and carbohydrate metabolism and lipid catabolism. These findings indicate that rapid elevation of substrate oxidation rates by thyroid hormones could be critical in diurnal changes in mitochondrial metabolism (Leary, Barton, & Ballantyne, 1996).
Triac's Transcriptional Regulation
Triac, a naturally occurring triiodothyronine (T3) analog, has been used to treat resistance to thyroid hormone (RTH). Studies comparing Triac and T3 on thyroid hormone response elements (TREs) revealed that Triac is more potent than T3 for transcriptional regulation by TRbeta1 and TRbeta2 isoforms, while regulation by TRalpha1 is equivalent for both ligands. These isoform-specific effects of Triac suggest its favorable use in RTH (Messier & Langlois, 2000).
Triac Therapy in Hyperthyroidism Due to RTH
The effectiveness of 3,5,3'-triiodothyroacetic acid (TRIAC) therapy in treating hyperthyroidism caused by thyroid hormone resistance (RTH) has been demonstrated. A study on a child with RTH showed TRIAC therapy's efficacy in reducing thyroid volume, resolving arrhythmia, and improving attention-deficit hyperactivity disorder (ADHD) symptoms. This suggests TRIAC as a potential therapeutic agent in hyperthyroidism and ADHD associated with RTH (Anzai, Adachi, Sho, Muroya, Asakura, & Onigata, 2012).
Type I Iodothyronine Deiodinase as a Selenocysteine-Containing Enzyme
Type I iodothyronine deiodinase, which plays a significant role in converting thyroxine (T4) to 3,5,3'-triiodothyronine (T3), has been identified as a selenocysteine-containing enzyme. This discovery explains the impaired conversion of T4 to T3 in selenium deficiency, highlighting selenium's essential role in thyroid hormone action (Berry, Banu, & Larsen, 1991).
Propiedades
Nombre del producto |
3,5,3'-Triiodothyropyruvate |
|---|---|
Fórmula molecular |
C15H8I3O5- |
Peso molecular |
648.93 g/mol |
Nombre IUPAC |
3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-oxopropanoate |
InChI |
InChI=1S/C15H9I3O5/c16-9-6-8(1-2-12(9)19)23-14-10(17)3-7(4-11(14)18)5-13(20)15(21)22/h1-4,6,19H,5H2,(H,21,22)/p-1 |
Clave InChI |
UZLGNJCPGBOQIB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)C(=O)[O-])I)I)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



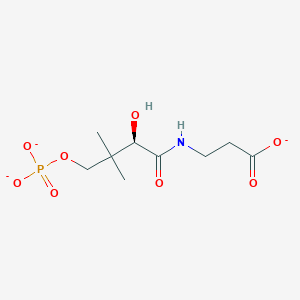
![[2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B1256145.png)
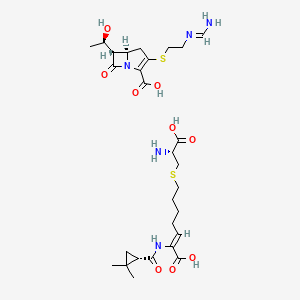
![4-Chloro-2-[[4-(2-oxolanylmethylamino)-2-quinazolinyl]amino]phenol](/img/structure/B1256147.png)
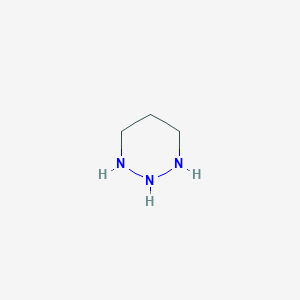

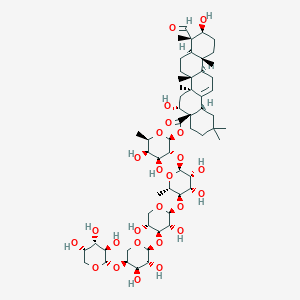

![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)

![4-[(2E)-2-[1-(4-imidazol-1-ylphenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B1256158.png)
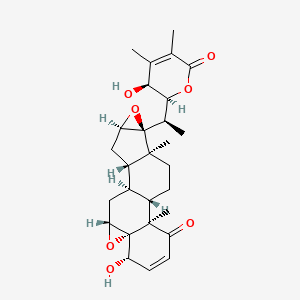
![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-pyridinecarboxamide](/img/structure/B1256160.png)
